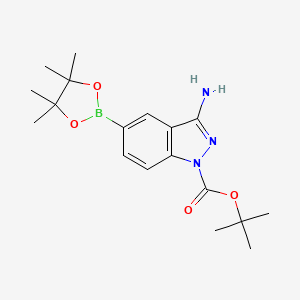
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, also known as 5-bromo-2-dioxopiperidin-3-yl-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, is a compound that has been studied for its potential medical applications. It is an organic compound with a molecular formula of C11H10BrFN2O2. This compound has been found to have a variety of biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments and medical treatments.
Applications De Recherche Scientifique
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments and medical treatments. In particular, this compound has been studied for its potential to be used as a pharmacological tool to study the effects of G-protein coupled receptors. It has also been studied for its potential to be used as an anti-cancer agent, as well as for its potential to be used as a tool to study the effects of calcium channels.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is not yet fully understood. However, it is believed to interact with G-protein coupled receptors, which are proteins that are involved in the regulation of many cellular processes. In particular, this compound has been found to interact with the G-protein coupled receptor GPR55, which has been found to be involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of G-protein coupled receptors, which are proteins that are involved in the regulation of many cellular processes. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as to have the potential to be used as a tool to study the effects of calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments has both advantages and limitations. The advantages of this compound include its ability to interact with G-protein coupled receptors, its anti-inflammatory and anti-cancer effects, and its potential to be used as a tool to study the effects of calcium channels. The limitations of this compound include its lack of specificity for G-protein coupled receptors, as well as its potential to interact with other proteins and cause unwanted side effects.
Orientations Futures
There are a variety of potential future directions for the study of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione. These include further research into its mechanism of action, its potential to be used in medical treatments, its potential to be used as a tool to study the effects of calcium channels, its potential to be used as an anti-cancer agent, and its potential to be used in laboratory experiments. Additionally, further research into its potential to interact with other proteins, its potential to cause unwanted side effects, and its potential to be used in drug delivery systems could also be beneficial.
Méthodes De Synthèse
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized using a three-step process. The first step involves the reaction of 2,6-dioxopiperidin-3-yl bromide with 2,3-dihydro-1H-isoindole-1,3-dione in the presence of acetic acid. The second step involves the reaction of the resulting product with potassium fluoride in the presence of acetic acid. The final step involves the reaction of the product with bromine in the presence of acetic acid.
Propriétés
IUPAC Name |
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDMXKLYNAEIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)
![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
amine hydrochloride](/img/structure/B6604442.png)




![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)


![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)

![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
